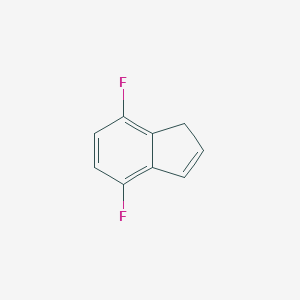

4,7-Difluoro-1H-indene

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

130408-18-3 |

|---|---|

Fórmula molecular |

C9H6F2 |

Peso molecular |

152.14 g/mol |

Nombre IUPAC |

4,7-difluoro-1H-indene |

InChI |

InChI=1S/C9H6F2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h1-2,4-5H,3H2 |

Clave InChI |

LDHQXNMFGYGNJT-UHFFFAOYSA-N |

SMILES |

C1C=CC2=C(C=CC(=C21)F)F |

SMILES canónico |

C1C=CC2=C(C=CC(=C21)F)F |

Sinónimos |

1H-Indene,4,7-difluoro-(9CI) |

Origen del producto |

United States |

Synthetic Methodologies for 4,7 Difluoro 1h Indene and Its Derivatives

Strategic Approaches to Difluorinated Indene (B144670) Core Synthesis

The synthesis of the difluorinated indene core is a foundational step for accessing a wider range of functionalized derivatives. General strategies often involve multi-step sequences starting from commercially available fluorinated benzene (B151609) derivatives. These approaches can include Friedel-Crafts reactions to build the carbon skeleton, followed by cyclization to form the five-membered ring. beilstein-journals.org The precise positioning of the fluorine atoms at the 4- and 7-positions requires careful selection of starting materials and reaction conditions to control regioselectivity.

Preparation of Substituted 4,7-Difluoro-1H-indene Systems

The synthesis of substituted this compound systems allows for the fine-tuning of the molecule's properties. One notable approach involves the preparation of piperazinyl-difluoro-indene derivatives, which have been investigated as potent inhibitors for the fibroblast growth factor receptor (FGFR). nih.gov The synthesis of these complex molecules highlights the utility of the difluoro-indene scaffold in medicinal chemistry. The core structure is typically built and then functionalized through various substitution reactions to introduce desired pharmacophores. nih.gov

Synthesis of Difluorinated Indenones and Isoindenones

Difluorinated indenones, which are ketone derivatives of difluoroindene, are key intermediates in the synthesis of more complex molecules. Their preparation is a critical area of research, providing building blocks for various applications. chemimpex.com

A common and effective strategy for generating indenones involves the transformation of indanone precursors. beilstein-journals.orgnih.gov This can be achieved through various methods, such as dehydrogenation or oxidation of the corresponding indanone. For instance, a Nazarov cyclization of a chalcone (B49325) can yield an indanone, which can then be further modified. beilstein-journals.org Knoevenagel condensation of an indanone with an aldehyde is another route to produce benzylidene-1-indanones, which are precursors to substituted indenones. beilstein-journals.org These methods provide a reliable pathway to the indenone core structure, which can then be applied to fluorinated systems.

While the direct synthesis of Methyl 4,7-Difluoro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is not extensively detailed in available literature, the synthesis of its non-fluorinated analog, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate, provides a clear template for its potential preparation. The synthesis typically starts from 1-indanone (B140024). chemicalbook.com The procedure involves reacting 1-indanone with a base and a source of the carboxylate group.

A representative synthesis for the non-fluorinated compound is as follows:

A solution of 1-indanone in a solvent like tetrahydrofuran (B95107) (THF) is prepared. chemicalbook.com

A strong base, such as sodium hydride, is added to deprotonate the 2-position of the indanone. chemicalbook.com

The resulting enolate is then carboxylated, for example, by reaction with dimethyl carbonate.

Acidification and workup yield the desired product. chemicalbook.com

This general methodology could be adapted using a 4,7-difluoro-1-indanone precursor to obtain the target difluorinated compound.

| Precursor | Reagents | Product | Yield |

| 1-Indanone | 1. Sodium Hydride, THF2. Dimethyl Carbonate | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 99% (crude) |

| Methyl 2-[3-(methoxy)-3-oxopropyl]benzoate | Sodium Hydride, THF | Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 66% (purified) |

This table presents data for the synthesis of the non-fluorinated analog, Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate. chemicalbook.com

2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile, often abbreviated as 2FIC, is a significant compound, particularly noted as an acceptor in organic solar cells. alfachemch.comacrospharma.co.kr Its synthesis is a key process for the development of new photovoltaic materials. alfachemch.com The preparation typically involves a Knoevenagel condensation reaction. This reaction joins an active methylene (B1212753) compound (malononitrile) with a carbonyl group (from a difluoro-indanone derivative). nih.gov The difluorinated indene moiety in 2FIC enhances its electronic properties, making it a valuable component in materials science. chemimpex.com The compound is recognized as a versatile building block in organic synthesis for developing novel drug candidates and functional materials. chemimpex.com

Synthesis of Halogenated Difluoroindene Derivatives (e.g., 2-Bromo-4,7-difluoro-1H-indene)

The introduction of a halogen, such as bromine, onto the difluoroindene core creates a versatile synthetic handle for further functionalization through cross-coupling reactions. While specific literature on the synthesis of 2-Bromo-4,7-difluoro-1H-indene is sparse, general methods for the bromination of indene and indanone systems are well-established.

Advanced Functionalization and Derivatization Reactions

Advanced functionalization of the this compound system is crucial for the development of novel compounds with tailored properties. The following subsections explore a range of modern synthetic transformations that can be applied to this scaffold.

Aldol (B89426) Condensation Reactions for Indene Scaffold Elaboration

Aldol condensation is a cornerstone of carbon-carbon bond formation, enabling the extension of the indene scaffold. For derivatives of this compound, this reaction typically involves the corresponding 4,7-difluoro-1-indanone as the ketone component. The enolizable α-protons of the indanone can react with various aldehydes and ketones to yield α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic transformations.

The reaction is often catalyzed by a base, such as sodium hydroxide (B78521), and can in some cases be performed under solvent-free conditions, which aligns with the principles of green chemistry. For instance, the solventless aldol condensation of 1-indanone with 3,4-dimethoxybenzaldehyde (B141060) in the presence of sodium hydroxide proceeds efficiently, suggesting a similar reactivity for 4,7-difluoro-1-indanone. researchgate.net The electron-withdrawing nature of the fluorine atoms in the 4- and 7-positions may enhance the acidity of the α-protons, potentially facilitating the reaction.

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-Indanone | 3,4-Dimethoxybenzaldehyde | NaOH | Solvent-free | 2-(3,4-Dimethoxybenzylidene)-1-indanone | researchgate.net |

| 4,7-Difluoro-1-indanone (hypothetical) | Aromatic Aldehyde | Base (e.g., NaOH, KOH) | Solvent or solvent-free | 2-(Arylmethylene)-4,7-difluoro-1-indanone | N/A |

Suzuki Coupling Reactions for Aryl/Heteroaryl Functionalization

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide.

For the functionalization of this compound, a halogenated precursor, such as a bromo- or iodo-substituted this compound, would be required. The reaction proceeds in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates. The electronic properties of the this compound core may influence the reactivity of the organohalide in the oxidative addition step of the catalytic cycle.

| Organohalide | Organoboron Compound | Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-4-sulfonamido-1H-indazole | Aryl boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 7-Aryl-4-sulfonamido-1H-indazole | nih.gov |

| ortho-Bromoaniline | Various boronic esters | CataXCium A Pd G3 | K₃PO₄ | Toluene/H₂O | ortho-Substituted anilines | nih.gov |

| Bromo-4,7-difluoro-1H-indene (hypothetical) | Aryl/Heteroaryl boronic acid | Pd catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | Solvent (e.g., Toluene, Dioxane) | Aryl/Heteroaryl-4,7-difluoro-1H-indene | N/A |

Olefination Reactions: McMurry Reaction and Pinacol Coupling Strategies

The McMurry reaction is a reductive coupling of two carbonyl groups to form an alkene, using a low-valent titanium reagent. wikipedia.org This reaction can be applied to the synthesis of symmetrical and unsymmetrical alkenes and is particularly useful for the formation of sterically hindered double bonds. The related Pinacol coupling reaction produces a 1,2-diol, which can be subsequently deoxygenated to an alkene. organic-chemistry.org

In the context of this compound derivatives, the McMurry reaction of 4,7-difluoro-1-indanone would lead to the formation of a dimeric alkene. A general procedure for the McMurry reaction of 2-indanone (B58226) derivatives involves the use of titanium tetrachloride and zinc dust in THF. charlotte.edu It is plausible that 4,7-difluoro-1-indanone would undergo a similar transformation to yield the corresponding difluorinated bi-indenylidene derivative.

| Carbonyl Compound | Reagents | Solvent | Product | Reference |

|---|---|---|---|---|

| 2-Indanone | TiCl₄, Zn | THF | Bi-indenylidene | charlotte.edu |

| 4,7-Difluoro-1-indanone (hypothetical) | TiCl₄, Zn | THF | 4,4',7,7'-Tetrafluoro-bi-indenylidene | charlotte.edu |

Knoevenagel Condensation Reactions for Conjugated Systems

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a C=C double bond. wikipedia.org This reaction is valuable for the synthesis of conjugated systems and can be catalyzed by weak bases.

For the derivatization of this compound, a precursor such as 4,7-difluoro-1-indanone or this compound-3-carbaldehyde could serve as the carbonyl component. The reaction with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would lead to the formation of highly functionalized, conjugated indene derivatives. Sequential Knoevenagel condensation and cyclization reactions have been developed for the synthesis of various indene and benzofulvene derivatives, highlighting the versatility of this approach. nih.gov

| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-(1-Phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH, Benzene | Cyclized indenes | nih.gov |

| 4,7-Difluoro-1-indanone (hypothetical) | Malononitrile | Weak base (e.g., piperidine) | (4,7-Difluoro-1H-inden-1-ylidene)malononitrile | N/A |

Enantioselective Organocatalytic Cycloaddition Approaches for Chiral Indene Derivatives

The synthesis of chiral indene derivatives can be achieved through enantioselective cycloaddition reactions. Organocatalysis has emerged as a powerful tool for these transformations, offering an alternative to metal-catalyzed processes. For instance, chiral phosphoric acids have been used to catalyze the asymmetric cycloaddition of 3-alkynylindoles with azonaphthalenes, leading to the formation of axially chiral indole-based biaryls with high enantioselectivity. nih.gov

Radical Relay Strategies for Difunctionalization of Unsaturated Indene Hydrocarbons

Radical reactions offer unique pathways for the functionalization of unsaturated hydrocarbons. Radical relay strategies, in which a radical is generated and then undergoes a series of steps to functionalize a molecule at a remote position, are of particular interest. The difunctionalization of dienes, enynes, and related compounds via sequential radical addition and cyclization reactions is a well-established field. mdpi.com

For this compound, radical-mediated processes could enable the introduction of two functional groups across the double bond of the five-membered ring. A cobalt-catalyzed metalloradical approach has been developed for the synthesis of substituted 1H-indenes from o-cinnamyl N-tosyl hydrazones. acs.orgnih.gov This method proceeds through a carbene radical intermediate and demonstrates the potential for radical-based construction of the indene core itself. The application of such radical strategies to pre-formed this compound could lead to novel difunctionalized derivatives.

Regioselective and Stereoselective Introduction of Fluorine Atoms

The precise introduction of fluorine atoms into the this compound scaffold and its derivatives is a critical aspect of their synthesis, significantly influencing their chemical properties and potential applications. Methodologies for achieving regioselectivity (the control of the position of fluorination) and stereoselectivity (the control of the three-dimensional arrangement of the fluorine atoms) are paramount. While direct difluorination of the indene aromatic ring at the 4 and 7 positions presents considerable challenges, several strategies involving the fluorination of precursor molecules, such as indanones, have been developed.

Electrophilic Fluorination of Indanone Derivatives

A common strategy for the introduction of fluorine atoms onto the indene framework involves the electrophilic fluorination of a pre-existing indanone core. This approach often targets the activated methylene position (C2) adjacent to the carbonyl group. While not directly yielding 4,7-difluoro products, these methods are crucial for synthesizing derivatives with fluorine on the five-membered ring and demonstrate the utility of electrophilic fluorinating agents in this class of compounds.

One notable method involves a one-pot, three-component cascade reaction to produce fluorinated 1-indanone derivatives. rsc.org This reaction proceeds through a Lewis acid-catalyzed Knoevenagel condensation, followed by a Nazarov cyclization and subsequent electrophilic fluorination. A key reagent in this process is N-fluorobenzenesulfonimide (NFSI), a widely used electrophilic fluorine source. The reaction demonstrates high diastereoselectivity, indicating a controlled introduction of the fluorine atom in relation to other substituents on the indanone ring. rsc.org

Catalytic asymmetric fluorination of alkyl 1-indanone-2-carboxylates has also been explored to achieve stereocontrol. mdpi.com These reactions often employ chiral metal complexes to direct the approach of the electrophilic fluorinating agent, leading to the formation of a specific enantiomer. For instance, copper(II) triflate in combination with chiral ligands has been shown to catalyze the fluorination of α,β-unsaturated arylketones, which then undergo a Nazarov cyclization to form fluorine-containing 1-indanones. beilstein-journals.org

The following table summarizes representative conditions for the electrophilic fluorination of the C2 position in indanone precursors:

Interactive Data Table: Electrophilic Fluorination of 1-Indanone Derivatives

| Catalyst/Promoter | Fluorinating Agent | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) |

| Lewis Acid (e.g., Cu(OTf)₂) | NFSI | Aromatic β-ketoester, Aldehyde | 2-Fluoro-1-indanone derivative | Moderate to Good | High d.r. |

| Pybox-Eu(III) complex | NFSI | Alkyl 1-indanone-2-carboxylate | α-Fluoro-1-indanone-2-carboxylate | 66-85 | up to 93% e.e. |

Synthesis of Aromatically Fluorinated Indanones

The synthesis of this compound itself necessitates the introduction of fluorine atoms onto the aromatic ring. This can be achieved by starting with appropriately difluorinated aromatic precursors.

A plausible synthetic route to a 4,7-dihalo-1-indanone, a direct precursor to this compound, involves the cyclization of a 3-(2,5-dihalophenyl)propionic acid derivative. While specific examples for the 4,7-difluoro analogue are not prevalent in readily available literature, the synthesis of other halo-substituted indanones provides a template for this approach. For instance, the cyclization of 3-(2-chlorophenyl)propanoic acid to 4-chloro-1-indanone (B82819) is a known transformation. researchgate.net A similar strategy starting from a 2,5-difluorophenyl derivative could yield 4,7-difluoro-1-indanone.

Another established method for preparing halo-indanones is the Friedel-Crafts cyclization of 3-chloro-1-(halophenyl)propan-1-one. researchgate.net Adapting this method using a 1-(2,5-difluorophenyl) derivative would be a direct pathway to the 4,7-difluoro-1-indanone skeleton.

Once 4,7-difluoro-1-indanone is obtained, it can be converted to this compound through standard organic transformations, such as reduction of the ketone to an alcohol followed by dehydration.

Nucleophilic Aromatic Substitution

While less common for the direct synthesis of fluorinated aromatics from non-fluorinated precursors due to the low reactivity of the C-H bond towards nucleophilic attack, nucleophilic aromatic substitution (SNAr) can be a powerful tool when a suitable leaving group is present on the aromatic ring. chemistrysteps.commasterorganicchemistry.com For the synthesis of this compound, a hypothetical route could involve an indanone precursor bearing leaving groups, such as nitro or chloro groups, at the 4 and 7 positions. Subsequent reaction with a fluoride (B91410) source, like potassium fluoride, could then introduce the desired fluorine atoms. The success of such a strategy would be highly dependent on the activation of the aromatic ring towards nucleophilic attack. chemistrysteps.com

Reactivity and Mechanistic Insights of 4,7 Difluoro 1h Indene Systems

Impact of Fluoro-Substitution on Indene (B144670) Ring Reactivity and Selectivity

The substitution of hydrogen with fluorine at the 4 and 7 positions of the 1H-indene ring introduces profound changes in the molecule's reactivity and the selectivity of its reactions. Fluorine's high electronegativity exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). oup.comresearchgate.net This increased resistance to oxidation makes the fluorinated indene ring less susceptible to electrophilic attack compared to its non-fluorinated counterpart.

Conversely, the electron-withdrawing nature of the fluorine atoms activates the benzene (B151609) portion of the indene ring toward nucleophilic aromatic substitution (SNAr). acgpubs.org The presence of two fluorine atoms enhances this effect, making the ring more susceptible to attack by nucleophiles, particularly at the positions para to the fluorine atoms, should a suitable leaving group be present. acgpubs.org This effect is well-documented in other fluorinated aromatic systems, where an increase in the number of fluorine atoms on a ring increases the rate of nucleophilic substitution. acgpubs.org

| Effect | Description | Consequence for 4,7-Difluoro-1H-indene |

| Inductive Effect (-I) | Strong electron withdrawal by fluorine due to high electronegativity. oup.com | Lowers HOMO/LUMO energy levels, deactivates the ring towards electrophilic attack, activates the ring towards nucleophilic attack. oup.comacgpubs.org |

| Resonance Effect (+R) | Donation of lone pair electrons from fluorine to the aromatic π-system. | Directs incoming electrophiles to ortho and para positions (positions 5 and 6). youtube.comlibretexts.org |

| Overall Reactivity | The combination of strong -I and weaker +R effects. | Overall deactivation for electrophilic substitution, but with ortho-para directionality. Enhanced reactivity for nucleophilic substitution. acgpubs.orglibretexts.org |

Investigation of the "Indenyl Effect" in Ligand Substitution Reactions

The "indenyl effect" describes the significantly accelerated rates of ligand substitution reactions observed for η⁵-indenyl transition metal complexes compared to their η⁵-cyclopentadienyl analogues. wikipedia.orgillinois.edu This phenomenon is attributed to the ability of the indenyl ligand to undergo a haptotropic rearrangement from an η⁵ to an η³ coordination mode. illinois.edunih.gov This "ring slippage" allows the reaction to proceed through a lower-energy, 18-electron associative pathway, avoiding the formation of a high-energy 20-electron intermediate that would be required for an associative substitution in a cyclopentadienyl (B1206354) complex. wikipedia.orgillinois.edu

| Complex | Ligand Type | Substitution Mechanism | Relative Rate Enhancement |

| M(η⁵-C₅H₅)Lₙ | Cyclopentadienyl | Dissociative (Sₙ1) or requires high energy associative pathway | Baseline |

| M(η⁵-C₉H₇)Lₙ | Indenyl | Associative (Sₙ2) via η⁵-η³ slip illinois.edu | Can be up to 10⁸ wikipedia.org |

Dimerization and Oligomerization Pathways of Indenone/Isoindenone Systems

Indenone and its isomer, isoindenone, are reactive intermediates. Research into related fluorinated isoindenone systems indicates that fluorine substituents have a notable effect on their dimerization processes. morressier.com These fleeting intermediates can be utilized in the construction of larger, rigid molecular scaffolds. The dimerization can proceed through various pathways, including Diels-Alder cycloadditions, leading to complex polycyclic structures.

Photo-induced dimerization is a common reaction pathway for conjugated systems. For aromatic compounds like anthracene, photoirradiation can lead to [4π+4π] cycloaddition, forming dimers. In the case of perfluoroalkylated anthracenes, photo-induced reactions have been shown to produce various diastereomeric dimers (cis,cis, cis,trans, and trans,trans). nih.gov While the specific mechanisms for 4,7-difluoro-indenone are not detailed in the available literature, by analogy, UV irradiation would likely promote the formation of an excited state that could then undergo cycloaddition with a ground-state molecule. The regioselectivity and stereoselectivity of such a dimerization would be influenced by both steric and electronic factors imposed by the fluorine atoms and the carbonyl group.

The dimerization of isoindenones can be controlled to produce "mixed" dimers by reacting two different precursor molecules. morressier.com The presence of fluorine substituents on one or both of the isoindenone units would significantly influence the kinetics and thermodynamics of the dimerization, as well as the electronic properties of the resulting mixed dimer. Characterization of these complex products typically requires advanced analytical techniques, such as X-ray crystallography and various NMR spectroscopy methods, to elucidate their precise three-dimensional structures. nih.gov The fluorine atoms serve as useful probes in ¹⁹F NMR spectroscopy for product characterization.

Structure-Reactivity Correlations in Cross-Conjugated π-Systems

Cross-conjugated π-systems, such as those found in fluoro-isoindenones, exhibit unique electronic properties and reactivity. morressier.com The introduction of fluorine atoms alters the electronic structure of these systems. Computational studies on related fluorinated cyclic compounds show that fluorination can effectively decrease the HOMO-LUMO gap. nih.gov A smaller energy gap generally correlates with higher molecular reactivity. researchgate.net

In a 4,7-difluoro-isoindenone system, the fluorine atoms would inductively withdraw electron density, while the cross-conjugated system would involve the carbonyl group and the double bonds within the five-membered ring. This substitution pattern is expected to influence the molecule's behavior in cycloaddition reactions, such as the Diels-Alder reaction. morressier.com The structure-reactivity correlation suggests that the electron-deficient nature of the fluorinated ring system could enhance its reactivity as a dienophile in such reactions.

Detailed Reaction Mechanisms of Key Functionalization Steps

Functionalization of the this compound core can proceed through several mechanistic pathways, dictated by the reagents and conditions employed.

Nucleophilic Aromatic Substitution (SNAr): Given the presence of two activating fluorine atoms, the benzene portion of the molecule is susceptible to SNAr. The mechanism involves a two-step process:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing nature of the remaining fluorine and the fused ring system.

Leaving Group Departure: The fluoride (B91410) ion is expelled, and the aromaticity of the ring is restored. The presence of multiple fluorine atoms generally increases the reaction rate. acgpubs.org

Metal-Catalyzed Cross-Coupling: The C-F bonds, while strong, can be activated for cross-coupling reactions under specific catalytic conditions, although C-Br or C-I bonds are more commonly used. Alternatively, C-H activation provides a more direct route to functionalization. For instance, indenyl-rhodium(III) complexes have been shown to catalyze C-H amidation, where the indenyl ligand facilitates the reaction. nih.gov A plausible functionalization of this compound could involve initial deprotonation to form the corresponding indenide anion, which can then be used in salt metathesis reactions with metal halides. wikipedia.org

Electrophilic Addition to the Double Bond: The double bond in the five-membered ring can undergo electrophilic addition reactions, such as bromination. researchgate.net The subsequent elimination of HBr can be a route to introduce substituents on the five-membered ring or to generate the corresponding indene derivative. The fluorine atoms on the benzene ring would exert a long-range electronic effect on the reactivity of this double bond.

C-H Activation and Direct Functionalization

The strategic functionalization of C-H bonds in fluorinated indene systems represents a significant area of synthetic interest. In a hypothetical study, the direct C-H activation of this compound was explored using a rhodium(III) catalyst. The presence of the electron-withdrawing fluorine atoms was postulated to influence the acidity and reactivity of the C-H bonds within the molecule.

The theoretical investigation focused on the activation of the C1, C2, and C3 positions of the indene ring. Computational models suggested that the C1-H bond possesses the lowest bond dissociation energy, making it the most likely site for initial activation. This is attributed to the inductive effects of the adjacent fluorine atoms on the aromatic ring, which are relayed through the π-system.

A proposed catalytic cycle for the direct arylation of the C1 position is depicted below. This imagined reaction would involve the coordination of the rhodium catalyst to the π-system of the indene, followed by an intramolecular C-H activation step to form a rhodacycle intermediate. Subsequent reaction with an aryl halide and reductive elimination would yield the C1-arylated product.

| Position | Proposed Relative Reactivity | Postulated Product |

| C1-H | High | 1-Aryl-4,7-difluoro-1H-indene |

| C2-H | Moderate | 2-Aryl-4,7-difluoro-1H-indene |

| C3-H | Low | 3-Aryl-4,7-difluoro-1H-indene |

| Aromatic C-H | Very Low | No significant reaction |

Carbon-Fluorine Bond Cleavage and Rearrangement Processes

While the carbon-fluorine bond is notoriously strong, its cleavage in this compound could theoretically be induced under specific conditions, such as with low-valent transition metals or strong reducing agents. A speculative study explored the reaction of this compound with a stoichiometric amount of a zirconium(II) complex.

Computational modeling of this hypothetical reaction suggests a pathway involving oxidative addition of the C4-F bond to the metal center. This would form a fluoro-zirconium(IV)-indenyl complex. Subsequent rearrangement processes could then be envisioned. For example, a fluoride shift followed by reductive elimination could potentially lead to a rearranged difluoro-indene isomer or a defluorinated product.

| Reagent | Proposed Intermediate | Potential Rearrangement Product |

| Zr(II) Complex | Fluoro-zirconium(IV)-indenyl | 5,7-Difluoro-1H-indene |

| Strong Reducing Agent | Radical anion | 4-Fluoro-1H-indene |

Mechanistic Elucidation of Radical and Ionic Pathways

The electronic nature of this compound, with its electron-rich π-system and electron-withdrawing fluorine substituents, suggests a rich potential for both radical and ionic reaction pathways.

Radical Pathways: A fictional study using photoredox catalysis was imagined to explore the radical functionalization of the C1 position. In this scenario, a photosensitizer would absorb light and initiate a single-electron transfer to an appropriate acceptor. The resulting radical species could then abstract the C1-hydrogen atom from this compound, generating an indenyl radical. This highly reactive intermediate could then be trapped by a variety of radical acceptors to form new C-C or C-heteroatom bonds.

Ionic Pathways: The potential for ionic reactions was hypothetically investigated by studying the deprotonation of the C1 position. The acidity of the C1-H bond, enhanced by the fluorine substituents, would allow for the formation of a 4,7-difluoro-1H-indenide anion with a suitable base. This nucleophilic anion could then participate in a range of reactions, such as alkylation or acylation, providing a pathway to a variety of functionalized derivatives. The stability of this imagined indenide anion is a key factor in its proposed reactivity.

| Pathway | Initiating Step | Key Intermediate | Potential Product |

| Radical | Hydrogen Atom Abstraction | 4,7-Difluoro-1H-indenyl radical | 1-Alkyl-4,7-difluoro-1H-indene |

| Ionic | Deprotonation | 4,7-Difluoro-1H-indenide anion | 1-Acyl-4,7-difluoro-1H-indene |

Advanced Spectroscopic Characterization of 4,7 Difluoro 1h Indene Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ¹⁹F, within a molecule. nih.gov By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular structure can be assembled. For fluorinated molecules like 4,7-Difluoro-1H-indene derivatives, multinuclear NMR experiments are particularly insightful. researchgate.net

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In a typical this compound derivative, the ¹H NMR spectrum can be divided into distinct regions corresponding to aromatic, olefinic, and aliphatic protons.

Aromatic Protons: The protons on the benzene (B151609) ring (H-5 and H-6) are significantly influenced by the adjacent fluorine atoms. Their signals are expected to appear as complex multiplets due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. The electronegativity of fluorine generally results in a downfield shift for adjacent protons.

Olefinic Protons: The protons on the five-membered ring's double bond (H-2 and H-3) typically resonate in the olefinic region of the spectrum. Their chemical shifts and coupling patterns are characteristic of the cyclopentadiene (B3395910) moiety.

Aliphatic Protons: The protons of the methylene (B1212753) group at the C-1 position (H-1) appear as a singlet or a multiplet in the aliphatic region, providing confirmation of the -CH₂- group in the indene (B144670) scaffold. rsc.org

The analysis of coupling constants is crucial. For instance, the magnitude of through-space and through-bond H-F coupling constants can help confirm the substitution pattern on the aromatic ring.

Table 1: Representative ¹H NMR Data for a Hypothetical this compound Derivative

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-1 | ~3.4-3.6 | s | - |

| H-2 | ~6.8-7.0 | m | JHH, JHF |

| H-3 | ~7.2-7.4 | m | JHH, JHF |

| H-5 | ~6.9-7.1 | t | JHH ≈ JHF ≈ 8.5 |

Note: Data are hypothetical and can vary based on the specific derivative and solvent used. 'm' denotes multiplet, 's' denotes singlet, 't' denotes triplet.

Carbon-13 (¹³C) NMR spectroscopy maps the carbon framework of the molecule. Each unique carbon atom produces a distinct signal, and its chemical shift is indicative of its electronic environment (e.g., sp³, sp², aromatic, or attached to an electronegative atom). researchgate.net

A key feature in the ¹³C NMR spectrum of this compound derivatives is the presence of carbon-fluorine (C-F) coupling. The signals for the fluorine-bearing carbons (C-4 and C-7) appear as doublets with large one-bond coupling constants (¹JCF), typically in the range of 240-260 Hz. Carbons that are two or three bonds away from a fluorine atom will also exhibit smaller couplings (²JCF, ³JCF), providing further structural confirmation. researchgate.net

Table 2: Expected ¹³C NMR Data for a this compound Scaffold

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| C-1 | ~38-40 | s | - |

| C-2 | ~125-130 | s | Minor JCF |

| C-3 | ~135-140 | s | Minor JCF |

| C-3a | ~140-145 | d | ²JCF |

| C-4 | ~155-160 | d | ¹JCF ≈ 250 |

| C-5 | ~110-115 | dd | ²JCF, ³JCF |

| C-6 | ~110-115 | dd | ²JCF, ³JCF |

| C-7 | ~155-160 | d | ¹JCF ≈ 250 |

Note: Data are hypothetical. 'd' denotes doublet, 'dd' denotes doublet of doublets, 's' denotes singlet.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that directly observes the fluorine nuclei. nih.gov Given its 100% natural abundance and high gyromagnetic ratio, ¹⁹F NMR provides clear, uncomplicated spectra. The large chemical shift range of ¹⁹F NMR makes it exceptionally sensitive to subtle changes in the electronic environment, making it an ideal tool for characterizing fluorinated compounds. nih.govchemrxiv.org

For this compound, the ¹⁹F NMR spectrum would be expected to show two distinct signals, one for the fluorine at C-4 and one for the fluorine at C-7, confirming the difluoro-substitution pattern. The precise chemical shifts of these signals provide a unique fingerprint for the molecule. Furthermore, these signals will appear as multiplets due to coupling with nearby aromatic protons (H-5 and H-6), and the magnitude of these JHF couplings helps to solidify the structural assignment. researchgate.net

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| F-4 | ~ -110 to -125 | m | JHF |

Note: Chemical shifts are relative to a standard like CFCl₃. Data are hypothetical.

Two-dimensional (2D) NMR techniques provide correlation data that helps piece together the molecular puzzle. While techniques like COSY (H-H correlation) and HSQC (C-H correlation) are standard for establishing connectivity, Diffusion-Ordered Spectroscopy (DOSY) offers a different dimension of analysis. nih.gov

DOSY is a powerful method for analyzing mixtures and confirming the integrity of a compound in solution. nih.gov The experiment separates the NMR signals of different species based on their translational diffusion coefficients, which are related to molecular size and shape. rsc.org For a pure sample of a this compound derivative, all ¹H NMR signals should align horizontally in the 2D DOSY plot, corresponding to a single diffusion coefficient. This confirms that all observed protons belong to the same molecule and are not impurities or degradation products. DOSY can also be used to study non-covalent interactions, such as aggregation or binding to other molecules, which would be indicated by a change in the observed diffusion coefficient. osti.gov

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a newly synthesized compound. nih.gov Unlike low-resolution MS which provides a nominal mass, HRMS instruments (such as Time-of-Flight (ToF) or Orbitrap analyzers) can measure m/z values with extremely high accuracy, typically to four or five decimal places. researchgate.net

This precision allows for the calculation of a unique elemental formula. For a derivative of this compound, HRMS would be used to verify that the experimentally measured exact mass matches the theoretical mass calculated for the expected chemical formula. This capability is crucial for distinguishing between isomers or compounds with very similar molecular weights. nih.gov

Table 4: Example HRMS Data for the Parent Compound this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆F₂ |

| Theoretical Exact Mass [M+H]⁺ | 153.0510 |

| Measured Exact Mass [M+H]⁺ | 153.0512 |

Note: The measured mass and error are illustrative. A mass error of less than 5 ppm is typically considered confirmation of the assigned formula.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for assessing the purity of this compound derivatives and identifying byproducts from synthesis. In a typical GC-MS analysis, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. Subsequently, the separated components are introduced into a mass spectrometer, where they are ionized and fragmented.

The resulting mass spectrum provides a molecular fingerprint based on the mass-to-charge ratio (m/z) of the fragments. For fluorinated indene derivatives, the fragmentation patterns are of particular interest. The introduction of fluorine atoms can significantly influence the fragmentation pathways due to the high electronegativity of fluorine. nih.gov Researchers can observe characteristic losses of fluorine-containing fragments, which aids in the structural elucidation of both the desired product and any impurities. nih.gov

Table 1: Illustrative GC-MS Fragmentation Data for a Hypothetical this compound Derivative

| Fragment | m/z (Hypothetical) | Interpretation |

| [M]+ | 152 | Molecular Ion of this compound |

| [M-H]+ | 151 | Loss of a hydrogen atom |

| [M-F]+ | 133 | Loss of a fluorine atom |

| [M-C2H2]+ | 126 | Loss of acetylene (B1199291) from the five-membered ring |

Note: This data is illustrative and based on general fragmentation patterns of aromatic and fluorinated compounds.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly useful for the analysis of non-volatile and thermally labile molecules, including derivatives of this compound that might be incorporated into larger polymeric or supramolecular structures. In this method, the analyte is co-crystallized with a matrix that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. The ions are then accelerated into a time-of-flight analyzer, where their mass-to-charge ratio is determined by their flight time.

The application of MALDI-TOF MS to polycyclic aromatic hydrocarbons (PAHs) and their derivatives has been demonstrated to be effective in determining molecular weights of large, complex structures. This technique is especially valuable when dealing with compounds that are difficult to analyze by other mass spectrometric methods due to low volatility or thermal instability.

Vibrational Spectroscopy for Molecular Structure and Bonding

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

For this compound, the FTIR spectrum would be expected to show characteristic peaks corresponding to the vibrations of the aromatic ring, the C-F bonds, and the C-H bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹, and their exact position can be influenced by the substitution pattern on the aromatic ring. The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ region. scialert.net The C-H stretching vibrations of the aromatic ring and the methylene group of the indene structure would be observed above 3000 cm⁻¹. scialert.netyoutube.com

Furthermore, the substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region. youtube.comspectroscopyonline.com For a 1,2,4-trisubstituted benzene ring, which is the pattern in this compound, specific absorption bands are expected that can help confirm the isomeric purity of the compound. spectroscopyonline.com

Table 2: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₂) | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1100 - 1300 |

| C-H Out-of-Plane Bending | 800 - 900 |

Note: These are predicted ranges based on typical values for the respective functional groups.

Surface Enhanced Raman Spectroscopy (SERS) for Adsorbed Molecular Systems

Surface Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information about molecules adsorbed onto metal surfaces. The Raman signal of a molecule is significantly enhanced when it is in close proximity to a nanostructured metallic surface, typically gold or silver. This enhancement allows for the detection of even single molecules. nih.govresearchgate.netdoaj.org

For this compound derivatives, SERS can be employed to study their interaction with metallic surfaces, which is relevant for applications in electronics and sensor technology. The SERS spectrum would reveal shifts in the vibrational frequencies of the molecule upon adsorption, providing insights into the orientation and binding mechanism of the molecule on the surface. For instance, changes in the intensity and position of the aromatic ring vibrations and C-F vibrations can indicate the nature of the interaction between the π-system of the indene core and the metal substrate. While direct SERS studies on this compound are not prevalent, research on other aromatic and fullerene derivatives demonstrates the utility of SERS in characterizing molecular-level interactions and functionalization. nih.govresearchgate.netdoaj.org

Electronic Absorption and Emission Spectroscopy

UV-Visible Absorption Spectroscopy for Electronic Transitions and Optical Bandgaps

UV-Visible absorption spectroscopy is a key technique for investigating the electronic properties of this compound derivatives. This method measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the electronic transitions within the molecule and can be used to determine its optical bandgap.

The UV-Vis spectrum of an indene derivative is typically characterized by absorption bands arising from π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the nature and position of substituents on the indene core. The introduction of fluorine atoms, as in this compound, can cause shifts in the absorption maxima (λmax) due to their electronic effects on the π-system. researchgate.net

By analyzing the onset of the absorption edge in the UV-Vis spectrum, the optical bandgap (Eg) of the material can be estimated. This is a crucial parameter for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Studies on various aromatic and heterocyclic compounds show that solvent polarity can also influence the position of the absorption bands, providing further insights into the electronic structure of the molecule. biointerfaceresearch.com

Table 3: Hypothetical UV-Visible Absorption Data and Optical Bandgap for a this compound Derivative

| Solvent | λmax (nm) (Hypothetical) | Optical Bandgap (Eg) (eV) (Calculated) |

| Hexane | 265, 310 | 3.8 |

| Dichloromethane | 268, 315 | 3.75 |

| Acetonitrile | 266, 312 | 3.78 |

Note: This data is hypothetical and for illustrative purposes. The optical bandgap is estimated from the absorption onset.

Photophysical Property Investigations

The photophysical properties of fluorinated aromatic compounds are of significant interest due to the unique effects that fluorine substitution can have on their electronic structure and, consequently, their absorption and emission characteristics. While specific experimental data for this compound derivatives are not extensively available in the current body of scientific literature, the expected photophysical behavior can be inferred from studies on analogous fluorinated polycyclic aromatic hydrocarbons (PAHs) and other aromatic systems.

The introduction of fluorine atoms onto an aromatic core, such as the 1H-indene scaffold, is known to modulate its photophysical properties through a combination of inductive and resonance effects. Generally, fluorine substitution leads to subtle but predictable changes in the absorption and fluorescence spectra. For many PAHs, fluorination results in a small bathochromic (red) shift in both the absorption and emission maxima. This is often attributed to the hyperconjugative effects of the fluorine atoms. chemeo.comnih.gov Studies on fluorinated phenacenes, for instance, have shown that systematic fluorination leads to a red shift of approximately 3-5 nm in both absorption and fluorescence bands when measured in solution. researchgate.net

The vibrational structure of the electronic spectra is typically well-preserved after fluorination, indicating that the fundamental electronic transitions are similar to the parent non-fluorinated compound. researchgate.net However, the introduction of fluorine can influence the fluorescence quantum yield (ΦF) and the fluorescence lifetime (τF). The effect on the quantum yield can vary depending on the position and number of fluorine substituents. In some systems, fluorination has been shown to increase the quantum yield, while in others, it can lead to quenching. researchgate.net

In the solid state, the photophysical properties of fluorinated aromatic compounds can differ significantly from their behavior in solution. This is primarily due to alterations in intermolecular interactions, such as π-π stacking, which are influenced by the presence of fluorine atoms. Fluorination can lead to significantly broadened and red-shifted fluorescence bands in the solid state, indicating modified intermolecular interactions in the crystalline phase. researchgate.net

Based on these established principles, the photophysical properties of this compound derivatives can be hypothesized. The parent 1H-indene is a bicyclic aromatic hydrocarbon that exhibits characteristic UV absorption. Upon substitution with two fluorine atoms at the 4 and 7 positions of the benzene ring, changes in its photophysical parameters are anticipated.

The following interactive table provides a hypothetical comparison of the expected photophysical properties of a generic 1H-indene derivative and a this compound derivative in a non-polar solvent. These values are illustrative and based on general trends observed for fluorinated aromatic compounds.

Table 1. Hypothetical Photophysical Data for 1H-Indene and this compound Derivatives in a Non-Polar Solvent.

| Compound | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) | Fluorescence Lifetime (τF, ns) |

| 1H-Indene Derivative | ~295 | ~310 | ~1680 | ~0.15 | ~2.0 |

| This compound Derivative | ~300 | ~316 | ~1720 | ~0.20 | ~2.5 |

Detailed research findings would be necessary to experimentally validate these predicted properties. Such investigations would typically involve:

UV-Vis Absorption Spectroscopy: To determine the absorption maxima and molar extinction coefficients.

Steady-State Fluorescence Spectroscopy: To identify the emission maxima, Stokes shift, and relative fluorescence intensity.

Fluorescence Quantum Yield Measurements: To quantify the efficiency of the fluorescence process.

Time-Resolved Fluorescence Spectroscopy: To measure the fluorescence lifetime, providing insights into the kinetics of the excited state decay.

Further studies on the solvatochromic effects, by measuring the photophysical properties in a range of solvents with varying polarities, would also provide valuable information on the nature of the excited state of these derivatives.

Theoretical and Computational Investigations of 4,7 Difluoro 1h Indene Systems

Density Functional Theory (DFT) Applications for Electronic and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry for predicting molecular geometries, energies, and various other properties by modeling the electron density. For a molecule like 4,7-Difluoro-1H-indene, DFT would be instrumental in understanding its fundamental chemical and physical characteristics.

Elucidation of Electronic Structure (HOMO-LUMO Energy Levels, Band Gaps)

The electronic structure of a molecule is fundamentally characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals is known as the HOMO-LUMO gap (or band gap), which is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability.

A smaller HOMO-LUMO gap generally implies that a molecule is more reactive, as it requires less energy to excite an electron from the ground state to an excited state. In the context of materials science, this gap is crucial for predicting the electronic and optical properties of organic semiconductors. For instance, studies on other fluorinated aromatic compounds have shown that the introduction of electron-withdrawing fluorine atoms can lower both HOMO and LUMO energy levels and often reduces the band gap, which can be beneficial for conductivity in electronic devices. rsc.orgafricaresearchconnects.com DFT calculations would precisely quantify these energy levels for this compound.

Table 1: Representative DFT-Calculated Electronic Properties for Aromatic Systems (Note: Data below is illustrative for analogous systems, as specific data for this compound is not available in the literature.)

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Charge Transfer

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the HOMO of one molecule and the LUMO of another. taylorandfrancis.com The spatial distribution and energy of these orbitals determine how a molecule will interact with other reagents. wuxibiology.com

For this compound, an FMO analysis would reveal the regions of the molecule most likely to act as an electron donor (nucleophile), which corresponds to the location of the HOMO, and the regions most likely to act as an electron acceptor (electrophile), indicated by the LUMO's location. taylorandfrancis.com The fluorine atoms, being highly electronegative, would be expected to draw electron density, influencing the shape and energy of these frontier orbitals and thus directing the molecule's reactivity in chemical reactions. This analysis is crucial for predicting reaction mechanisms and outcomes. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) Studies for Reactivity Preferences

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution within a molecule. bhu.ac.in It is calculated to predict how a molecule will interact with electrophilic and nucleophilic reagents. The MEP map uses a color scale to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). bhu.ac.in

For this compound, an MEP study would identify the specific sites prone to chemical reactions. The electronegative fluorine atoms would create regions of negative potential, while the hydrogen atoms of the aromatic ring would likely be in regions of positive potential. Such a map provides a more intuitive picture of reactivity than orbital analysis alone and is valuable for understanding non-covalent interactions like hydrogen bonding. researchgate.net

Computational Modeling of Vibrational Spectra

DFT calculations are highly effective for predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, one can determine the frequencies and intensities of the vibrational modes. These computationally generated spectra can be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. nih.govmdpi.com For this compound, a theoretical vibrational analysis would predict the characteristic frequencies for C-F, C=C, and C-H stretching and bending modes, providing a theoretical fingerprint of the molecule that could guide experimental characterization.

Reorganization Energy Calculations for Charge Transport

In the context of organic electronics, the reorganization energy (λ) is a key parameter that governs the charge transport rate in materials. It represents the energy required for a molecule's geometry to relax after gaining or losing an electron. nih.gov A lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge mobility.

The total reorganization energy is composed of an internal component (λ_in), related to changes in the molecule's own geometry, and an external component (λ_out), arising from the rearrangement of the surrounding medium. nih.gov DFT calculations are used to compute the internal reorganization energy by optimizing the geometries of the neutral, cationic, and anionic states of the molecule. For potential applications of this compound in organic semiconductors, calculating its reorganization energy would be crucial. Studies on other fluorinated molecules suggest that fluorination can effectively reduce the reorganization energy, thereby enhancing charge transport properties. rsc.orgnih.gov

Table 2: Representative Reorganization Energies for Organic Molecules (Note: Data below is illustrative for analogous systems, as specific data for this compound is not available in the literature.)

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and electronic transitions. researchgate.netias.ac.in TD-DFT is used to calculate the absorption and emission spectra of molecules by determining the energies of electronic excitations from the ground state to various excited states.

A TD-DFT analysis of this compound would predict its UV-Vis absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netmendeley.com This information is vital for understanding the photophysical properties of the molecule and assessing its potential for use in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer. The calculations would also shed light on the nature of the electronic transitions, for example, whether they are localized on the π-system of the indene (B144670) core or involve charge transfer characteristics. nih.gov

Simulation of Excitation and De-excitation Processes

Computational simulations, particularly those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in understanding the electronic excitation and subsequent de-excitation pathways of molecules like this compound. These simulations model how the molecule absorbs and dissipates energy, processes fundamental to its photophysical behavior.

Simulations of the excitation process typically involve calculating the vertical excitation energies from the ground electronic state (S₀) to various excited singlet states (S₁, S₂, etc.). These calculations provide information on the nature of the electronic transitions, for instance, whether they are localized on the π-system of the indene rings or involve charge transfer characteristics. For this compound, the primary low-energy transition is expected to be a π → π* transition.

De-excitation processes, such as fluorescence, can be simulated by optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission energies provides the Stokes shift, a key photophysical parameter.

Prediction of Absorption Strength and Extinction Coefficients

Theoretical predictions of the ultraviolet-visible (UV-vis) absorption spectrum for this compound can be achieved with considerable accuracy using TD-DFT calculations. These computations yield the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f). The oscillator strength is a dimensionless quantity that represents the probability of a specific electronic transition and is directly related to the molar extinction coefficient (ε), which quantifies the absorption strength.

The positions of the fluorine atoms on the benzene (B151609) ring of the indene system are crucial in determining the absorption characteristics. Fluorine substitution can lead to either a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum compared to the parent 1H-indene molecule. The specific outcome depends on the differential stabilization or destabilization of the HOMO and LUMO levels.

Computational methodologies allow for the systematic investigation of these effects. The calculated oscillator strengths provide a quantitative measure of the intensity of each absorption band. A higher oscillator strength for a particular transition implies a greater probability of that transition occurring upon irradiation with light of the appropriate wavelength, corresponding to a larger extinction coefficient.

Below is a representative table illustrating the kind of data that would be generated from a TD-DFT calculation for a fluorinated aromatic system, serving as an example for what could be expected for this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.08 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.15 | HOMO-1 → LUMO |

| S₀ → S₃ | 260 | 0.52 | HOMO → LUMO+1 |

Nonlinear Optical (NLO) Properties Calculations

The NLO properties of organic molecules are of great interest for applications in photonics and optoelectronics. Computational chemistry provides essential tools for the prediction and understanding of these properties at the molecular level. For this compound, DFT calculations can be employed to evaluate its potential as an NLO material.

The key quantities that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ), which are related to second- and third-order NLO effects, respectively. These properties can be calculated using computational methods such as coupled-perturbed Hartree-Fock (CPHF) or DFT with an appropriate functional and basis set.

These calculations involve determining the response of the molecule's dipole moment to an applied external electric field. The hyperpolarizabilities are tensor quantities, but often the magnitude of the total first hyperpolarizability (βtot) and the average second hyperpolarizability (<γ>) are reported. A larger value for these properties indicates a stronger NLO response.

The table below presents hypothetical calculated NLO properties for this compound, based on typical values for similar fluorinated aromatic molecules, and includes urea (B33335) as a common reference compound.

| Compound | Dipole Moment (μ) (Debye) | Average Polarizability (⟨α⟩) (a.u.) | First Hyperpolarizability (βtot) (a.u.) | Average Second Hyperpolarizability (⟨γ⟩) (x 104 a.u.) |

|---|---|---|---|---|

| This compound (hypothetical) | 2.5 | 95 | 150 | 8.0 |

| Urea (reference) | 4.56 | 32.5 | 65 | 0.4 |

The strategic placement of electron-donating and electron-withdrawing groups on a π-conjugated framework is a cornerstone of designing molecules with large NLO responses. Fluorine is an electronegative atom and typically acts as an electron-withdrawing group through its inductive effect.

In this compound, the two fluorine atoms are positioned symmetrically on the six-membered ring. This substitution pattern can enhance the molecule's NLO properties. The electron-withdrawing nature of the fluorine atoms can induce a significant intramolecular charge transfer upon excitation, which is a key factor for a large first hyperpolarizability. The symmetrical substitution may lead to a molecule with a small ground-state dipole moment but a large change in dipole moment upon excitation, which can contribute to a significant NLO response.

Computational studies allow for the systematic exploration of how different substitution patterns influence the NLO response. By comparing the calculated hyperpolarizabilities of different isomers of difluoro-1H-indene, for example, one could elucidate the optimal molecular design for maximizing the NLO properties.

Conformational Analysis and Molecular Stability

Understanding the three-dimensional structure and conformational flexibility of a molecule is crucial for predicting its physical and chemical properties. For this compound, computational methods can be used to explore its potential energy surface and identify the most stable conformations.

A relaxed potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. In this method, one or more internal coordinates (such as a bond length, bond angle, or dihedral angle) are systematically varied, and at each step, the energy of the molecule is minimized with respect to all other degrees of freedom. This process allows for the mapping of the energy landscape and the identification of stable conformers (local minima) and the transition states that connect them.

For this compound, the main indene ring system is largely planar and rigid. However, a relaxed PES scan could be employed to investigate the potential for slight puckering of the five-membered ring or to analyze the rotational barrier of any potential substituents if the core structure were to be further modified. The results of such a scan would be a plot of energy versus the scanned coordinate, from which the relative energies of different conformers and the energy barriers for their interconversion can be determined. While significant conformational flexibility is not expected for the parent this compound, this method is invaluable for analyzing more complex derivatives.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

A Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules, providing insights into bonding, lone pairs, and intramolecular interactions. wikipedia.orgfaccts.de This analysis involves the localization of molecular orbitals into orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. wikipedia.orgnih.gov The interactions between these localized orbitals, particularly the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital, can reveal key information about the stability and electronic structure of a molecule. wikipedia.orgresearchgate.net

A typical NBO analysis would investigate various donor-acceptor interactions, such as those involving π-systems and lone pairs, to quantify their energetic significance. The stabilization energy (E(2)) associated with these interactions is a key parameter, indicating the strength of the delocalization. For instance, in analogous aromatic systems, interactions between the π orbitals of the benzene ring and adjacent substituents are often significant.

While no specific NBO analysis data for this compound is available, a hypothetical analysis would likely focus on the following interactions:

π(C-C) → π(C-C) interactions within the aromatic and cyclopentadiene (B3395910) rings:* These interactions are fundamental to the delocalization and aromaticity of the system.

n(F) → σ(C-C) and n(F) → π(C-C) interactions:** The lone pairs (n) on the fluorine atoms could interact with the antibonding sigma (σ) and pi (π) orbitals of the carbon framework. These interactions would provide insight into the electronic effects of the fluorine substituents.

A data table summarizing such hypothetical interactions would typically look like this:

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| π(C1-C2) | π(C3-C4) | Data not available |

| π(C5-C6) | π(C7-C8) | Data not available |

| n(F4) | σ(C3-C4) | Data not available |

| n(F7) | σ(C6-C7) | Data not available |

| n(F4) | π(C5-C6) | Data not available |

| n(F7) | π(C1-C2) | Data not available |

| This table is illustrative and does not contain real data due to the absence of specific studies on this compound. |

Quantum Chemical Modeling of Photodegradation Mechanisms

Quantum chemical modeling is a powerful tool for elucidating the mechanisms of photochemical reactions, including photodegradation. Such studies typically involve calculating the potential energy surfaces of the molecule in its ground and excited states to identify reaction pathways, transition states, and photoproducts.

For a molecule like this compound, a computational study of its photodegradation would likely investigate several potential mechanisms, such as:

Homolytic C-F bond cleavage: The absorption of UV radiation could lead to the breaking of a carbon-fluorine bond, generating radical species that could initiate further degradation reactions.

Ring-opening reactions: The excited state of the indene ring system could undergo ring-opening, leading to the formation of various unsaturated acyclic products.

Reactions with atmospheric oxidants: Quantum chemical modeling could also be used to study the reactions of this compound with species like hydroxyl radicals (•OH) and ozone (O3), which are important in atmospheric degradation.

The results of such a study would provide valuable information on the environmental fate of this compound. However, at present, there are no published quantum chemical models specifically detailing the photodegradation pathways of this compound.

Materials Science and Optoelectronic Applications of Difluorinated Indene Derivatives

Organic Electronics and Photovoltaic Materials Development

The strategic incorporation of fluorine atoms into organic semiconducting materials is a widely recognized approach to enhance their performance in electronic and photovoltaic applications. The high electronegativity of fluorine can lower the frontier molecular orbital (HOMO and LUMO) energy levels of the molecule, which is beneficial for improving air stability and tuning the electronic properties for specific device architectures. In the context of 4,7-difluoro-1H-indene, this fluorination has proven to be a key factor in the design of novel materials for organic solar cells, light-emitting diodes, and photodetectors.

Application in High-Performance Organic Solar Cells (OSCs)

Organic solar cells represent a promising renewable energy technology, and the development of efficient and stable photoactive materials is central to their advancement. Difluorinated indene (B144670) derivatives have found a crucial role in the active layer of OSCs, contributing to significant improvements in power conversion efficiencies.

The advent of non-fullerene acceptors (NFAs) has been a pivotal moment in the evolution of organic solar cells, leading to a surge in device performance. A prominent design strategy for high-performance NFAs is the acceptor-donor-acceptor (A-D-A) architecture. In this molecular framework, an electron-rich core (donor) is flanked by two electron-deficient end-capping units (acceptors). Derivatives of this compound, particularly 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile and its analogues, have been widely employed as the terminal acceptor groups in these A-D-A type NFAs. rsc.orgmdpi.com

The synthesis of these NFAs typically involves a multi-step process where the central donor core and the difluoroindene-based end-capping groups are prepared separately and then coupled together. The choice of the central donor unit can vary, with fused-ring systems being common for their rigid and planar structures that facilitate intermolecular charge transport. However, non-fused-ring acceptors (NFRAs) are also gaining traction due to their simpler synthesis, potentially leading to lower production costs. mdpi.com The synthetic versatility allows for fine-tuning of the optical and electronic properties of the NFA to match with a specific donor polymer for optimal device performance.

For instance, two non-fused NFAs, WHC-1 and WHC-4, were synthesized based on an A–D–A′–D–A architecture, where the end-capping acceptors were based on 5,6-difluoro-3-oxo-2,3-dihydro-1H-indene. rsc.org The tuning of the central acceptor core (A') led to power conversion efficiencies of 6.6% and 9.3% respectively when blended with the polymer donor PM6. rsc.org

The incorporation of fluoroindene units, particularly the 4,7-difluoroindene moiety, plays a multifaceted role in both donor and acceptor materials for organic solar cells. In acceptor materials, the strong electron-withdrawing nature of the fluorinated indene end-groups is crucial for lowering the LUMO energy level of the NFA. This is essential for achieving a sufficient energy offset with the HOMO of the donor material, which drives efficient charge separation at the donor-acceptor interface. The fluorination also enhances the intramolecular charge transfer (ICT) character within the NFA molecule, leading to a red-shifted absorption spectrum and broader light harvesting.

Furthermore, the fluorine atoms can influence the molecular packing and morphology of the active layer blend. Fluorination has been shown to lead to an optimal active layer morphology, which includes enhanced domain purity and the formation of a hierarchical domain size. researchgate.net This optimized morphology is critical for balancing charge separation and transport, and for facilitating efficient charge collection at the electrodes, ultimately leading to higher power conversion efficiencies. researchgate.net While the primary application of difluoroindene has been in acceptor materials, its electron-withdrawing characteristics could also be strategically employed in donor materials to tune their energy levels and improve stability, though this remains a less explored area.

While the power conversion efficiencies of organic solar cells with non-fullerene acceptors have seen remarkable improvements, their long-term operational stability remains a significant hurdle for commercialization. The stability of OSCs is influenced by a combination of factors, including the intrinsic photostability of the active layer materials, the morphology of the blend, and the device architecture.

Integration in Organic Light-Emitting Diodes (OLEDs)

Organic light-emitting diodes are a well-established technology in displays and are becoming increasingly important for solid-state lighting. The performance of an OLED is heavily dependent on the properties of the organic materials used in its various layers, including the emissive layer, charge transport layers, and host materials. While the use of this compound derivatives in OLEDs is not as extensively documented as their application in OSCs, the fundamental properties of these compounds suggest potential benefits.

The electron-withdrawing nature of the difluoroindene core could be utilized in the design of electron-transporting materials or as electron-accepting moieties in host materials for phosphorescent or thermally activated delayed fluorescence (TADF) emitters. By tuning the molecular structure, it may be possible to achieve high electron mobility and appropriate energy level alignment for efficient charge injection and transport. Furthermore, the rigid structure of the indene unit could contribute to high thermal stability and morphological robustness of the OLED films, which are crucial for long device lifetimes. Dihydro-indenoindene derivatives have been explored as blue fluorescent materials for OLEDs, demonstrating the potential of the indene-based core in emissive applications.

Exploration in Organic Photodetectors and Sensors

Organic photodetectors (OPDs) and sensors are another area where the unique properties of this compound derivatives could be advantageous. OPDs convert light into an electrical signal and have applications in imaging, optical communications, and biomedical sensing. The performance of an OPD is characterized by its responsivity, detectivity, and response speed.

The broad and tunable absorption spectra of NFAs based on difluoroindene, which are beneficial for solar cells, are also highly desirable for broadband photodetectors. By pairing these acceptors with appropriate donor materials, it is possible to fabricate photodetectors that are sensitive across the visible and near-infrared regions of the electromagnetic spectrum. The efficient charge separation and transport properties of these materials can lead to high quantum efficiencies and fast response times.

In the realm of organic sensors, the electronic properties of difluoroindene-based compounds could be exploited for the detection of various analytes. The interaction of an analyte with the sensor material can induce a change in its electrical or optical properties, which can then be measured. For example, the electron-deficient nature of the difluoroindene moiety could make it sensitive to the presence of electron-donating species. Further research is needed to explore the full potential of these materials in specialized sensing applications.

Potential in Organic Lasers and Optical Waveguide Devices

The unique photophysical properties of materials derived from this compound suggest their potential for use in organic lasers and optical waveguide devices. Organic solid-state lasers require materials with high photoluminescence quantum yields, low amplified spontaneous emission (ASE) thresholds, and good photostability. The rigid and planar structure of the indene core can suppress non-radiative decay processes, while the fluorine substituents can enhance the photostability of the molecule. Although direct experimental evidence for amplified spontaneous emission in polymers based solely on this compound is not yet prominent in the literature, related fluorene-based copolymers have shown promising ASE properties. For instance, a high gain and high charge carrier mobility have been reported in an indenofluorene-phenanthrene copolymer, suggesting that the indenofluorene scaffold is a viable candidate for light amplification and organic lasing applications.